4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Description
4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic compound belonging to the oxazolidinone class. Its structure comprises a 1,3-oxazolidin-2-one core with a hydroxymethyl group at position 4 and a methyl group at position 3 (CAS: 132682-23-6) . The hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity, making it distinct from simpler oxazolidinones. This compound is synthesized via methods involving protective group strategies for the hydroxymethyl functionality, as seen in related oxazolidinone syntheses .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-4(2-7)3-9-5(6)8/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUDQTYKCUFKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268325 | |
| Record name | 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217272-20-2 | |
| Record name | 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217272-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction proceeds through the addition of glycidol to isocyanates followed by intramolecular cyclization . The reaction conditions are generally mild, and the use of neutral catalysis facilitates the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation , reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the hydroxymethyl position.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one serves as an intermediate for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Table 1: Common Reactions and Products
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Hydroxymethyl group oxidation | Aldehydes or carboxylic acids |
| Reduction | Reduction of the oxazolidinone ring | Amino alcohols |
| Substitution | Nucleophilic substitution at hydroxymethyl position | Various substituted oxazolidinones |
Biology
The compound has been investigated for its biological activities , particularly its potential as an antibacterial agent due to structural similarities with linezolid, a known antibiotic. Studies indicate that it may inhibit bacterial protein synthesis by interacting with ribosomal RNA and proteins involved in translation processes . Furthermore, preliminary research suggests anti-inflammatory properties that warrant further exploration.
Case Study: Antibacterial Activity
A study examined the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies.
Medicine
In medicinal chemistry, this compound is explored as a building block for drug development. Its ability to modify biological pathways makes it a candidate for designing novel pharmaceuticals targeting specific diseases .
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Antibiotics | Development of new antibacterial agents |
| Anti-inflammatory | Research into treatments for inflammatory diseases |
Industry
The compound finds utility in the industrial sector , particularly in producing polymers and resins. Its unique properties can enhance material characteristics such as durability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Oxazolidinones
Spectroscopic Data :
Biological Activity
4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is a member of the oxazolidinone family, known for its significant biological activities, particularly in antimicrobial applications. Its molecular formula is C6H11NO3, and it features a unique structure that includes both hydroxymethyl and methyl groups. This compound has garnered attention due to its potential to inhibit bacterial protein synthesis, making it a candidate for further investigation in antimicrobial therapy.
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. The hydroxymethyl group allows for hydrogen bonding interactions that enhance its binding affinity to ribosomal RNA and proteins involved in translation processes. This mechanism is similar to that of linezolid, a well-known antibiotic in the same class, which also targets the bacterial ribosome to inhibit protein synthesis.
Biological Activity Overview
Research indicates that this compound exhibits notable antibacterial properties. It has been studied for its effectiveness against various Gram-positive bacteria, including strains resistant to traditional antibiotics. The compound's structural similarities to linezolid suggest it may possess comparable efficacy against resistant strains .
Antibacterial Efficacy
The compound has shown promising results in various studies:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating effective inhibition against Staphylococcus aureus and Enterococcus faecalis .
- Resistance Mechanisms : Investigations into resistance mechanisms highlight that small structural modifications can significantly impact the compound's ability to overcome efflux and permeation barriers in bacterial membranes .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C6H11NO3 | Hydroxymethyl at position 4; potential antibacterial agent |
| Linezolid | C16H20N2O4S | First oxazolidinone antibiotic; targets bacterial ribosome |
| 5-(Hydroxymethyl)-1,3-oxazolidin-2-one | C6H11NO3 | Hydroxymethyl at position 5; similar antibacterial properties |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a potential alternative for treating infections caused by resistant strains .
- Synthesis and Structural Analysis : The synthesis of this oxazolidinone was achieved through various methods, highlighting its versatility in medicinal chemistry applications. Structural analysis confirmed the compound's unique conformation and hydrogen bonding capabilities which are crucial for its biological activity .
- In Silico Studies : Computational docking studies have provided insights into the binding interactions of this compound with bacterial ribosomes. These studies suggest that modifications in the molecular structure can enhance binding affinity and potentially overcome resistance mechanisms observed in clinical settings .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one?
The synthesis typically involves functionalizing oxazolidinone precursors. A key approach includes:
- Ring-opening of epoxides : Reacting 3-methyloxazolidin-2-one with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions.
- Chiral auxiliary strategies : Modifying oxazolidinone scaffolds, as seen in fluorinated analogs (e.g., introducing hydroxymethyl groups via nucleophilic substitution) .
- Coupling reactions : Utilizing Mitsunobu or Grignard reactions to append the hydroxymethyl group, followed by cyclization.
Validation : Monitor intermediates via / NMR and confirm regiochemistry via X-ray crystallography .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs for refinement) .
- Optical rotation and CD spectroscopy : Compare experimental optical activity with computational predictions (e.g., DFT-based simulations).
- NOESY NMR : Detect spatial proximity of the hydroxymethyl group to adjacent substituents to infer stereochemistry .
Advanced: What role does the hydroxymethyl group play in modulating stereoselectivity in asymmetric catalysis?
The hydroxymethyl group enhances hydrogen-bonding interactions with substrates, improving enantioselectivity in reactions like aldol additions or Michael reactions. For example:
- Transition-state stabilization : The -CHOH group interacts with carbonyl moieties, directing substrate orientation.
- Solvent effects : Polar solvents amplify hydrogen-bonding, as observed in fluorinated oxazolidinone auxiliaries .
Experimental design : Compare catalytic outcomes (e.g., ee%) of this compound with non-hydroxylated analogs .
Advanced: How can discrepancies between computational and experimental spectroscopic data (e.g., NMR, IR) be resolved?
- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, as static DFT models may miss dynamic effects.
- Solvent correction : Apply implicit solvent models (e.g., PCM) to computational data to match experimental conditions .
- Spectral averaging : Weight calculated NMR shifts by Boltzmann populations of conformers.
Case study : For oxazolidinones, discrepancies in shifts >2 ppm warrant re-evaluation of computational parameters .
Advanced: What strategies are effective for analyzing thermal and hydrolytic stability of this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres.
- Accelerated stability studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor degradation via HPLC-MS .
- Kinetic profiling : Derive Arrhenius parameters for hydrolysis in buffered solutions (pH 1–13).
Key finding : Hydroxymethyl-substituted oxazolidinones exhibit pH-dependent stability, with maximal stability near neutral pH .
Advanced: How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Quantify binding affinities () in real-time using immobilized targets.
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
- Molecular docking : Use AutoDock or Schrödinger to predict binding poses, guided by crystallographic data from related oxazolidinone-protein complexes .
Example : Tedizolid analogs (structurally similar) bind bacterial ribosomes via hydrophobic and hydrogen-bond interactions .
Advanced: What analytical methods are suitable for detecting synthetic byproducts or impurities in this compound?
- LC-HRMS : Identify trace impurities (<0.1%) with high mass accuracy.
- 2D NMR (HSQC, HMBC) : Assign structures to unidentified peaks in NMR.
- Ion chromatography : Detect inorganic residues (e.g., chloride from Mitsunobu reactions) .
Quality control : Reference standards (e.g., bisoprolol impurities) validate method sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
